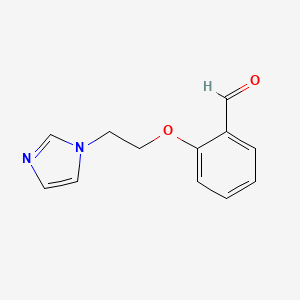
2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde is an organic compound with the molecular formula C12H12N2O2. It features an imidazole ring, an ethoxy group, and a benzaldehyde moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde typically involves the reaction of 2-(2-bromoethoxy)benzaldehyde with imidazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate (K2CO3), and a suitable solvent like DMF.
Major Products
Oxidation: 2-(2-(1H-Imidazol-1-yl)ethoxy)benzoic acid.
Reduction: 2-(2-(1H-Imidazol-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s imidazole ring is of interest for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(1H-Imidazol-1-yl)ethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(2-(1H-Imidazol-1-yl)ethoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
2-(2-(1H-Imidazol-1-yl)ethoxy)benzene: Similar structure but without the aldehyde group.
Uniqueness
2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
915923-30-7 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
2-(2-imidazol-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C12H12N2O2/c15-9-11-3-1-2-4-12(11)16-8-7-14-6-5-13-10-14/h1-6,9-10H,7-8H2 |
Clé InChI |
HDOBVIZMPKDVFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)OCCN2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(2E)-3-chloro-2-butenyl]-8-(hexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12050908.png)



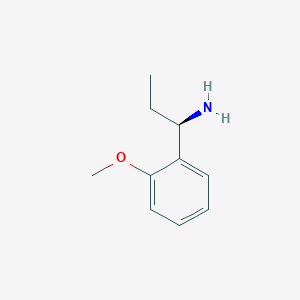
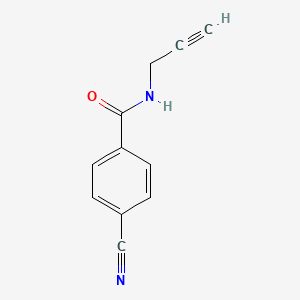
![methyl (2E)-2-(2-ethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050934.png)
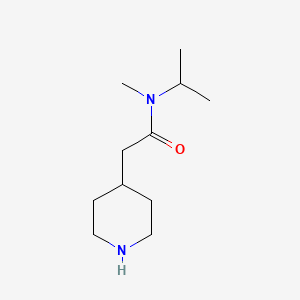
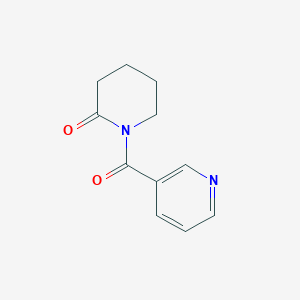
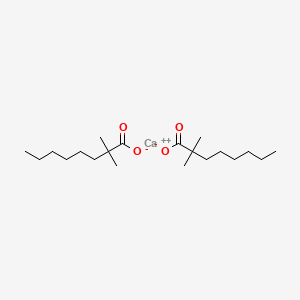
![N-benzyl-2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B12050956.png)

![Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B12050959.png)
